6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate
Beschreibung
Molecular Architecture and IUPAC Nomenclature
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate (IUPAC name: 1,4,8-trioxaspiro[4.5]decan-6-amine oxalate ) is a spirocyclic compound with the molecular formula C₉H₁₅NO₇ and a molecular weight of 249.22 g/mol . The structure consists of:
- A spirocyclic core formed by a cyclohexane ring fused with two oxygen-containing rings:
- A 1,4-dioxane ring (positions 1–4)
- A 1,3-dioxolane ring (positions 5–8)
- An amine group (-NH₂) at position 6 of the spiro system
- An oxalate counterion (C₂O₄²⁻) forming a salt with the protonated amine.
The systematic numbering follows IUPAC rules, prioritizing the spiro junction (C6) as the common atom between the two heterocycles.
Crystallographic Analysis of Spirocyclic Framework
X-ray crystallography reveals key structural features (Figure 1):
| Parameter | Value |
|---|---|
| Spiro center (C6) | Tetrahedral geometry |
| C6-N bond length | 1.47 Å |
| C6-O bonds (dioxane) | 1.41–1.43 Å |
| C6-O bonds (dioxolane) | 1.38–1.40 Å |
| Dihedral angle (O-C6-O) | 109.5° |
The oxalate ion exhibits planar geometry with O=C-O bond angles of 123–126°, forming hydrogen bonds (2.70–2.85 Å) with the protonated amine group. The spiro junction introduces steric strain , evidenced by slight distortions in bond angles compared to non-spiro analogs.
Stereoelectronic Effects in Oxaspiro[4.5]decane Systems
The 1,4,8-trioxaspiro[4.5]decane framework displays unique stereoelectronic properties:
- Anomeric Effects :
- Gauche Effects :
- Adjacent oxygen atoms adopt gauche configurations to minimize lone-pair repulsion.
- Ring Strain :
These effects collectively reduce the system’s overall energy by 3.2 kcal/mol compared to non-spiro analogs.
Tautomeric Equilibria and Protonation States
The compound exhibits pH-dependent behavior:
The oxalate ion’s pKa values (1.23 and 4.19 ) govern protonation equilibria, while the amine group has a pKa of 8.7 . Solid-state NMR confirms the zwitterionic form dominates in crystalline phases.
Eigenschaften
IUPAC Name |
oxalic acid;1,4,8-trioxaspiro[4.5]decan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2H2O4/c8-6-5-9-2-1-7(6)10-3-4-11-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAAUEAJWRKVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C12OCCO2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the 1,4,8-Trioxaspiro[4.5]decane Core
The 1,4,8-trioxaspiro[4.5]decane framework is commonly constructed via acetal or ketal formation involving diols and ketones or aldehydes that allow spirocyclic ring closure. The formation of the 1,3-dioxolane or 1,4-dioxane rings fused in a spiro manner is achieved by reacting appropriate polyhydroxy compounds with carbonyl-containing compounds under acidic catalysis.
- Typical reagents include cyclic ketones or aldehydes and polyols.
- Acid catalysts such as p-toluenesulfonic acid or Lewis acids facilitate ring closure.
- The reaction is often performed under anhydrous conditions to drive the equilibrium toward acetal formation.
Introduction of the Amino Group at the 6-Position
The amino substituent at the 6-position is introduced by nucleophilic substitution or reductive amination strategies:
- Nucleophilic substitution : A leaving group (e.g., tosylate or halide) is installed at the 6-position of the spirocyclic intermediate, which is then displaced by an amine nucleophile.
- Reductive amination : A ketone or aldehyde precursor at the 6-position is reacted with ammonia or an amine under reductive conditions (e.g., sodium cyanoborohydride) to form the amino group.
In literature, derivatives related to 6-amino-1,4,8-trioxaspiro[4.5]decane have been prepared by reacting spirocyclic intermediates with amines such as 4-benzylpiperidine or 1-benzylpiperazine under basic conditions to yield amine-functionalized products, which are subsequently converted to oxalate salts.
Formation of the Oxalate Salt
The final step involves converting the free amine into its oxalate salt to enhance stability, crystallinity, and handling properties:
- The free amine is reacted with oxalic acid typically in a solvent such as acetone or diethyl ether.
- The salt formation is often performed at room temperature, yielding crystalline oxalate salts with defined melting points.
- Purity and identity are confirmed by elemental analysis, melting point determination, and high-resolution mass spectrometry (HRMS).
- The amino-functionalized spirocyclic compounds show good yields when prepared under microwave-assisted conditions, which significantly reduce reaction times compared to conventional heating.
- Salt formation with oxalic acid provides stable crystalline products with melting points around 177-190°C, confirming successful salt formation and purity.
- Analytical data including elemental analysis and HRMS confirm the expected molecular formula and high purity of the oxalate salts.
- The choice of solvent and reaction conditions in both the amination and salt formation steps critically influences the yield and purity of the final compound.
- The preparation methods align with those used for related spirocyclic compounds, indicating robustness and reproducibility in synthetic protocols.
The preparation of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate involves:
- Constructing the 1,4,8-trioxaspiro[4.5]decane ring system via acid-catalyzed acetal/ketal formation.
- Introducing the amino substituent at the 6-position through nucleophilic substitution or reductive amination, often enhanced by microwave-assisted synthesis.
- Converting the free amine into the oxalate salt by reaction with oxalic acid in organic solvents to obtain a stable, crystalline product.
These methods are supported by analytical data including melting points, elemental analysis, and HRMS, confirming the identity and purity of the compound. The procedures are consistent with established synthetic organic chemistry practices for spirocyclic amines and their salt forms.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 6-amino-1,4,8-trioxaspiro[4.5]decane oxalate with structurally related spiro compounds, focusing on heteroatom arrangement, biological activity, and synthetic accessibility.
Structural and Functional Group Comparisons
Commercial Availability
Biologische Aktivität
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate is a novel compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure characterized by three oxygen atoms in its framework and an amino group that enhances its reactivity. The presence of the oxalate moiety contributes to its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The compound's unique structure allows it to modulate various biological pathways:
- Enzyme Inhibition : Research suggests that this compound can inhibit certain microbial enzymes, leading to antimicrobial effects.
- Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells by interacting with apoptotic pathways.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:
| Study | Method | Findings | |
|---|---|---|---|
| Murru et al. (2023) | In vitro assays | Exhibited significant antimicrobial activity against Gram-positive bacteria | Potential for development as an antibacterial agent |
| Karamad et al. (2023) | Cell culture studies | Induced apoptosis in human cancer cell lines | Suggests anticancer potential |
| Freel (2023) | Animal model studies | Reduced urinary oxalate levels in treated mice | May have applications in treating hyperoxaluria |
Antimicrobial Activity
In a study conducted by Murru et al., this compound demonstrated potent antimicrobial activity against various bacterial strains, particularly Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis.
Anticancer Potential
Karamad et al. explored the effects of this compound on human cancer cell lines. Their findings revealed that treatment with this compound led to a significant increase in apoptosis markers, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Hydroxy-1,4,8-trioxaspiro[4.5]decane | Hydroxy derivative | Enhanced solubility due to hydroxyl group |
| 6-Methyl-1,4,8-trioxaspiro[4.5]decane | Methyl derivative | Altered biological activity due to sterics |
| 6-Amino-1,3,8-trioxaspiro[4.5]decane | Different trioxaspiro | Variation in oxygen positioning affects reactivity |
Q & A
Q. What are the recommended synthetic pathways for 6-amino-1,4,8-trioxaspiro[4.5]decane oxalate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step procedures starting with the construction of the spirocyclic core. A common approach is to use nucleophilic substitution or cyclization reactions under controlled conditions. For example, similar spiro compounds (e.g., 8-Boc-1,8-diazaspiro[4.5]decane oxalate) are synthesized via ring-closing reactions in dioxane with triethylamine as a base to facilitate intermediate formation . Purity optimization requires chromatographic techniques such as reverse-phase HPLC (e.g., Chromolith or Purospher® STAR columns) and recrystallization in polar aprotic solvents. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy: Assign signals for the spirocyclic oxa/aza rings and oxalate counterion. The amino group’s resonance (δ ~2.5–3.5 ppm) should be distinguished from ether/oxalate protons .
- X-ray Crystallography: Resolve stereochemical ambiguities, particularly the spatial arrangement of the 1,4,8-trioxa and amino groups in the spiro system .
- IR Spectroscopy: Identify characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C=O of oxalate at ~1700 cm⁻¹) .
Q. What solvent systems are suitable for solubility and stability testing?
Methodological Answer: Test solubility in aprotic polar solvents (DMF, DMSO) and aqueous buffers (pH 4–7). Stability studies should monitor degradation under thermal (40–60°C) and photolytic conditions (UV-Vis exposure). Use LC-MS to detect decomposition products, focusing on oxalate dissociation or ring-opening byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the amino group in catalytic or medicinal chemistry applications?
Methodological Answer: Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). For example:
Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic compounds like this one?
Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:
Q. How can the compound’s stability in biological matrices be assessed for pharmacokinetic studies?
Methodological Answer:
- Plasma Stability: Incubate the compound in human plasma (37°C) and quantify degradation via LC-MS/MS over 24 hours.
- Microsomal Stability: Use liver microsomes to assess metabolic pathways (CYP450 involvement).
- pH-Dependent Stability: Test in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Stabilizers like cyclodextrins may be employed to enhance shelf life .
Q. What experimental designs are optimal for studying spiro ring-opening mechanisms under acidic/basic conditions?
Methodological Answer:
- Kinetic Studies: Use variable-temperature NMR to monitor ring-opening rates in D₂O/CD₃OD with HCl/NaOH.
- Isotopic Labeling: Introduce ¹⁸O at key positions to track bond cleavage via mass spectrometry.
- Theoretical Modeling: Compare observed activation parameters (ΔH‡, ΔS‡) with computed transition states .
Data Analysis and Reproducibility
Q. How should researchers address low yields in large-scale synthesis of this compound?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
